pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is substituted with a pentyl ester, a fluorophenyl sulfonylamino group, and a methyl group.
Preparation Methods
The synthesis of pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Sulfonylamino Group: This step involves the sulfonylation of the benzofuran core with a fluorophenyl sulfonyl chloride in the presence of a base.
Esterification: The carboxylic acid group on the benzofuran core is esterified with pentanol under acidic conditions to form the pentyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl sulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran core may also interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
pentyl 5-(4-fluorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
Pentyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.
Pentyl 5-[(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate:
Pentyl 5-[(4-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO5S/c1-3-4-5-12-27-21(24)20-14(2)28-19-11-8-16(13-18(19)20)23-29(25,26)17-9-6-15(22)7-10-17/h6-11,13,23H,3-5,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMIUGOLSIZKCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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